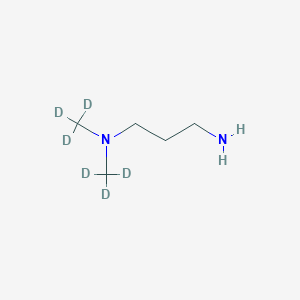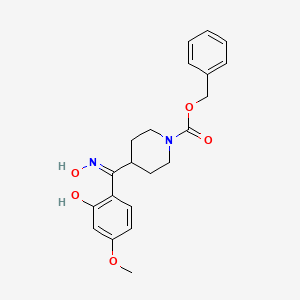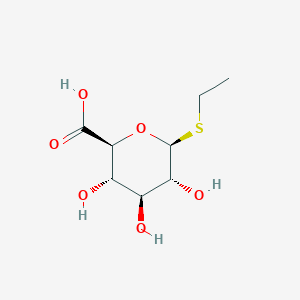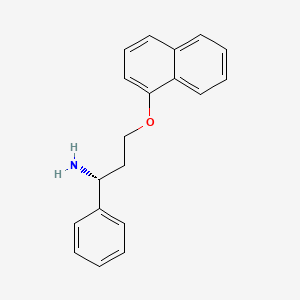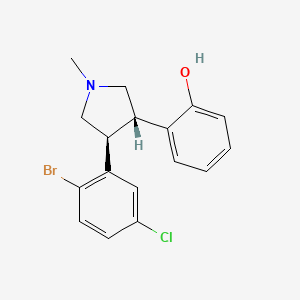![molecular formula C10H10BrNO2 B1147004 Methyl [2-(4-bromophenyl)ethenyl]carbamate CAS No. 135879-71-9](/img/structure/B1147004.png)
Methyl [2-(4-bromophenyl)ethenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl [2-(4-bromophenyl)ethenyl]carbamate” is a chemical compound. It is related to “ethyl-4-bromophenyl carbamate”, which has been studied for its effects on different stages of Rhipicephalus microplus, a type of tick . The compound acted as an ixodicide (lethal effect) when larval stages were sprayed and as a growth regulator when nymphal and adult stages were sprayed .
Synthesis Analysis
The synthesis of a related compound, “ethyl-4-bromophenyl carbamate”, involved the use of cyanoacetic acid hydrazide, 4-bromophenyl isocyanate, and methanol . The mixture was heated with reflux for 0.5 h, and after cooling, the precipitated compound was filtered and crystallized from methanol .Molecular Structure Analysis
The crystal structure of a related compound, “methyl N-(4-bromophenyl)carbamate”, has been studied . It is orthorhombic, with a space group of Pbca (no. 61). The asymmetric unit of the title crystal structure includes atoms such as bromine (Br1), oxygen (O2, O3), nitrogen (N1), and carbon (C2, C4, C11, C12, C13), among others .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl [2-(4-bromophenyl)ethenyl]carbamate” are not available, it is known that benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
methyl N-[2-(4-bromophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c1-14-10(13)12-7-6-8-2-4-9(11)5-3-8/h2-7H,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKHGFBUBAGLGRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC=CC1=CC=C(C=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70700949 |
Source


|
| Record name | Methyl [2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl [2-(4-bromophenyl)ethenyl]carbamate | |
CAS RN |
135879-71-9 |
Source


|
| Record name | Methyl [2-(4-bromophenyl)ethenyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70700949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


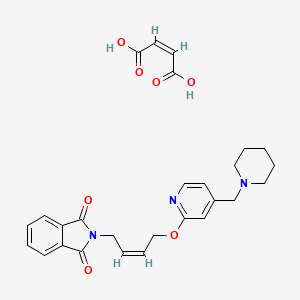
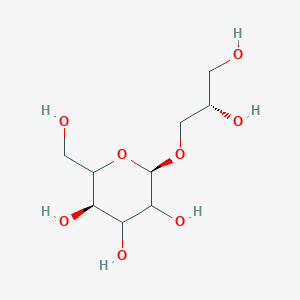
![(E,E)-5-[4-(Diethylamino)phenyl]penta-2,4-dienal](/img/structure/B1146931.png)
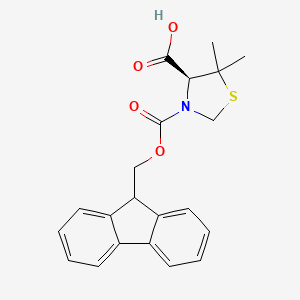
![N-(2,2,2-Trichloroethoxy)carbonyl] Nortilidine](/img/structure/B1146934.png)
